

# genetic context of the SSK1 gene in yeast

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## Compound of Interest

Compound Name: *Ssk1*

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## Introduction and Core Function of SSK1

The **SSK1** (Suppressor of Sensor Kinase) gene in *Saccharomyces cerevisiae* encodes a response regulator protein that is a critical component of the High Osmolarity Glycerol (HOG) signaling pathway.[1][2] This pathway is essential for the yeast's adaptation and survival in hyperosmotic environments.[2] **SSK1** functions as a molecular switch, translating changes in external osmolarity into a downstream kinase cascade. Under normal osmotic conditions, **SSK1** is kept in an inactive, phosphorylated state.[1][3] Upon hyperosmotic shock, **SSK1** becomes dephosphorylated and active, initiating a signaling cascade that leads to the production and accumulation of glycerol, which raises the internal osmotic pressure to counteract the external environment.[1][3] Beyond its primary role in osmoregulation, **SSK1** is also implicated in responses to oxidative stress, cell wall biosynthesis, and invasive growth.[4][5]

## The HOG Signaling Pathway: The Role of SSK1

The HOG pathway is primarily controlled by a multi-step phosphorelay mechanism involving the proteins Sln1, Ypd1, and **Ssk1**. [1][6] This system is analogous to the "two-component" signaling systems common in prokaryotes.[2]

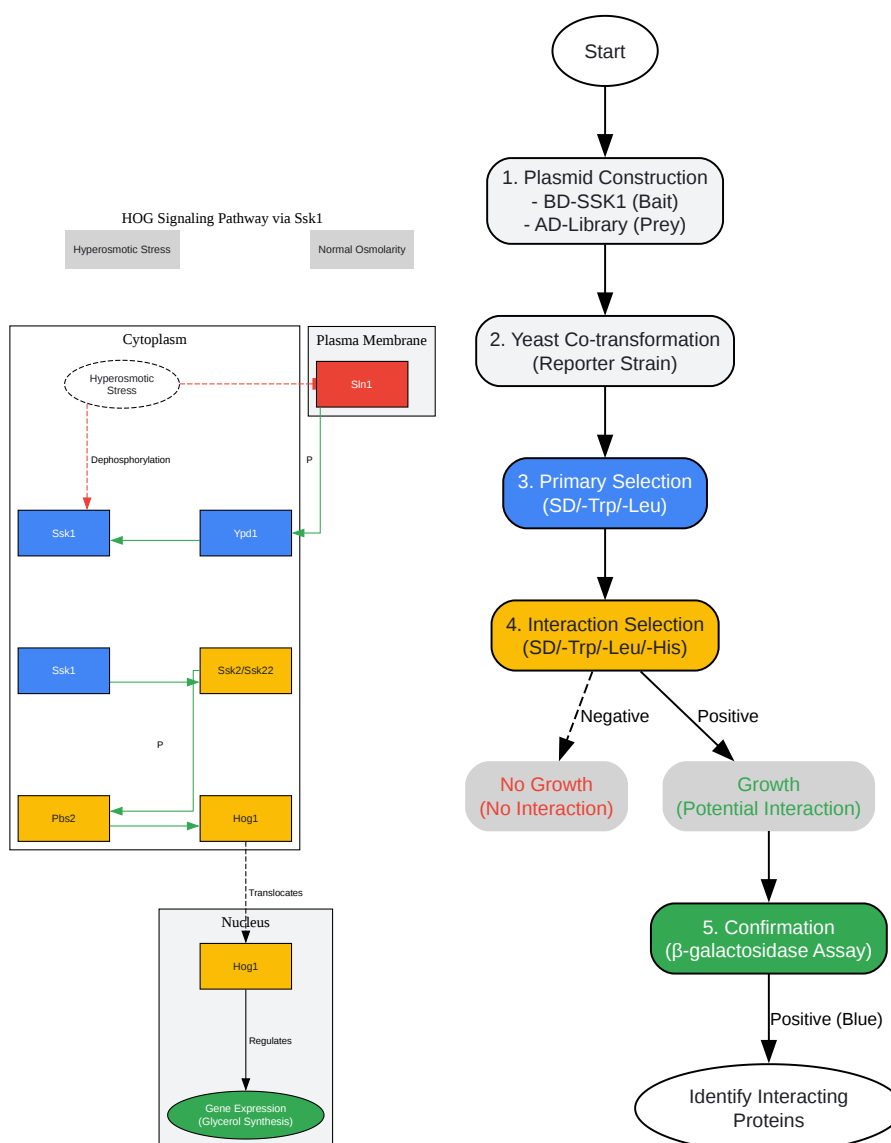
Under Normal Osmolarity:

- The transmembrane histidine kinase Sln1 is active and autophosphorylates on a histidine residue.[1]

- The phosphate group is then transferred to an aspartate residue within Sln1's own receiver domain.[1]
- The phosphate is subsequently transferred to the phosphotransfer protein Ypd1.[1]
- Phosphorylated Ypd1 transfers the phosphate group to an aspartate residue on **Ssk1**. [1][6]
- Phosphorylated **Ssk1** is inactive and unable to activate the downstream MAP kinase cascade.[1][7]

Under Hyperosmotic Stress:

- High external osmolarity inhibits the kinase activity of Sln1.[2][6]
- The phosphorelay ceases, leading to a rapid dephosphorylation of **Ssk1** through an as-yet-undetermined mechanism.[1]
- Unphosphorylated, active **Ssk1** binds to the N-terminal regulatory domain of the MAP Kinase Kinase Kinases (MAPKKK) Ssk2 (and its homolog Ssk22).[2]
- This binding relieves autoinhibition of Ssk2/Ssk22, leading to their autophosphorylation and activation.[2]
- Activated Ssk2/Ssk22 then phosphorylate and activate the MAP Kinase Kinase (MAPKK) Pbs2.[2]
- Pbs2, in turn, phosphorylates and activates the MAP Kinase (MAPK) Hog1.[2]
- Activated Hog1 translocates to the nucleus to regulate the transcription of genes necessary for glycerol production and other adaptive responses.[3]



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